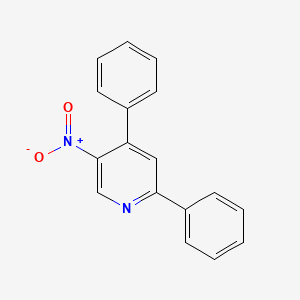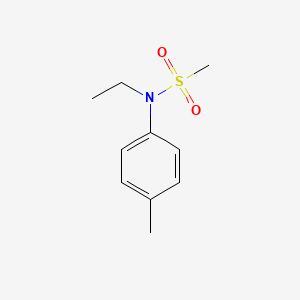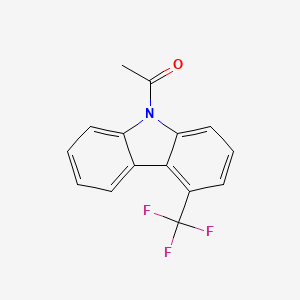
9-Acetyl-4-trifluoromethylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acetyl-4-trifluoromethylcarbazole is a chemical compound known for its unique structure and properties. It belongs to the carbazole family, which is characterized by a tricyclic aromatic structure. The presence of an acetyl group at the 9th position and a trifluoromethyl group at the 4th position makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-4-trifluoromethylcarbazole typically involves the Friedel-Crafts acylation of 4-trifluoromethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-hydroxy-4-trifluoromethylcarbazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: 9-Hydroxy-4-trifluoromethylcarbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
科学研究应用
9-Acetyl-4-trifluoromethylcarbazole has found applications in various fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties.
作用机制
The mechanism of action of 9-Acetyl-4-trifluoromethylcarbazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and polar functional groups. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Hydroxy-4-trifluoromethylcarbazole: A reduction product of 9-Acetyl-4-trifluoromethylcarbazole with different chemical behavior.
Uniqueness: The combination of the acetyl and trifluoromethyl groups in this compound imparts unique properties such as enhanced stability, reactivity, and potential biological activity, distinguishing it from other carbazole derivatives.
属性
分子式 |
C15H10F3NO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
1-[4-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-12-7-3-2-5-10(12)14-11(15(16,17)18)6-4-8-13(14)19/h2-8H,1H3 |
InChI 键 |
SEYOAFFJZPWVMY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2C3=C(C=CC=C31)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124089.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124101.png)

![tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14124105.png)
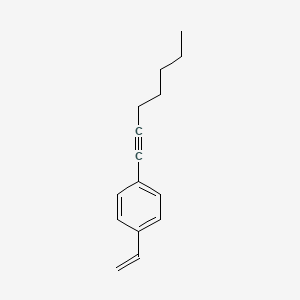
![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)
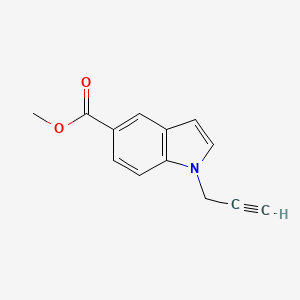
![9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14124135.png)
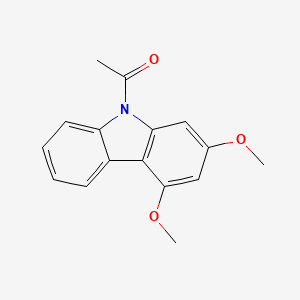
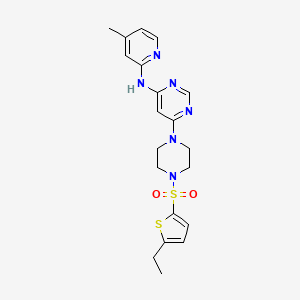
![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
